N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a furan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the furan ring and the acetamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and furan derivatives, such as:
- Imidazole-2-carboxamide
- Furan-2-carboxylic acid
- Benzimidazole derivatives
Uniqueness
N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N5O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(furan-2-ylmethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N5O4/c1-15(30)25-16-8-10-17(11-9-16)26-22(31)13-21-23(32)28(14-18-5-4-12-33-18)24-27-19-6-2-3-7-20(19)29(21)24/h2-12,21H,13-14H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
SLSMYICNENNVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CO5 |
Origin of Product |
United States |
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